
1-Formyl-2,2-bis(2-chloroethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Formyl-2,2-bis(2-chloroethyl)hydrazine is an organic compound with the molecular formula C5H10Cl2N2O It is a derivative of hydrazine, characterized by the presence of two chloroethyl groups and a formyl group attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-chloroethyl formate. The reaction typically occurs under controlled conditions, with the hydrazine acting as a nucleophile, attacking the carbonyl carbon of the formate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloroethyl groups.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Formyl-2,2-bis(2-chloroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Formyl-2,2-bis(2-chloroethyl)hydrazine involves its interaction with nucleophilic sites in target molecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of the target molecules. This interaction can disrupt normal biological functions, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with a formyl group.
Sulfur Mustard: A compound with similar chloroethyl groups but containing sulfur instead of nitrogen.
Propiedades
Número CAS |
98069-43-3 |
|---|---|
Fórmula molecular |
C5H10Cl2N2O |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
N-[bis(2-chloroethyl)amino]formamide |
InChI |
InChI=1S/C5H10Cl2N2O/c6-1-3-9(4-2-7)8-5-10/h5H,1-4H2,(H,8,10) |
Clave InChI |
NCXZBDPRTIVOCT-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



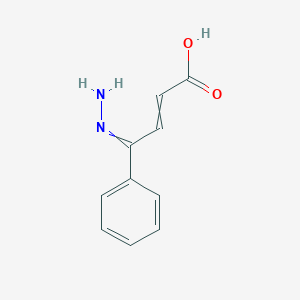


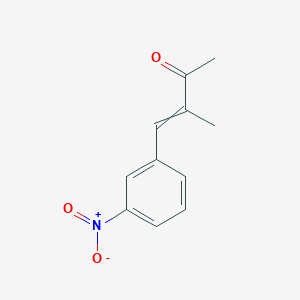
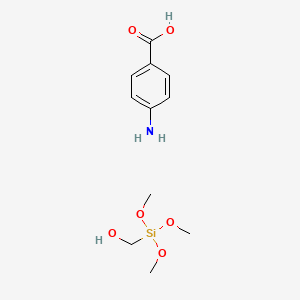

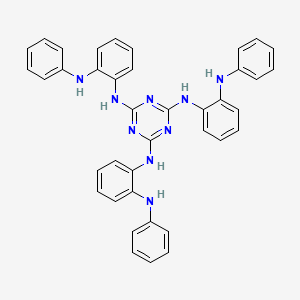
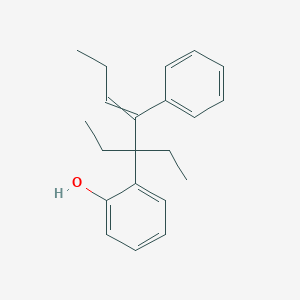
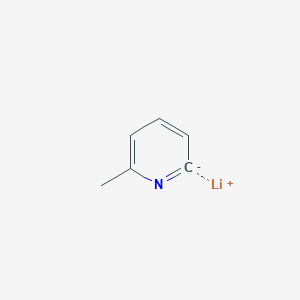
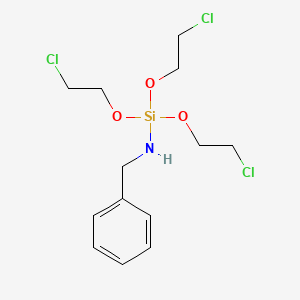


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
